molecular formula C13H14ClNO2 B13930100 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

Katalognummer: B13930100
Molekulargewicht: 251.71 g/mol
InChI-Schlüssel: AWUGHXMDKKOACW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and two methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with dimethoxycyclobutane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

    3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Shares the 4-chlorophenyl group but differs in the core structure.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains the 4-chlorophenyl group and a thiadiazole ring.

    1-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethanone: Features the 4-chlorophenyl group and an indole moiety

Uniqueness: 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile is unique due to its cyclobutane ring and the presence of two methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .

Eigenschaften

Molekularformel

C13H14ClNO2

Molekulargewicht

251.71 g/mol

IUPAC-Name

1-(4-chlorophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile

InChI

InChI=1S/C13H14ClNO2/c1-16-13(17-2)7-12(8-13,9-15)10-3-5-11(14)6-4-10/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

AWUGHXMDKKOACW-UHFFFAOYSA-N

Kanonische SMILES

COC1(CC(C1)(C#N)C2=CC=C(C=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.